2-Cyclopropylpiperazine

Descripción general

Descripción

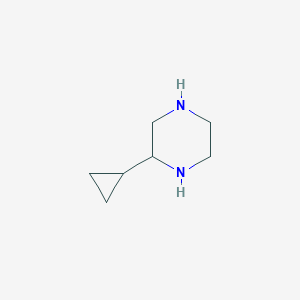

2-Cyclopropylpiperazine is a heterocyclic organic compound with the molecular formula C7H14N2. It features a piperazine ring substituted with a cyclopropyl group at the second position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpiperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with diethylenetriamine under controlled conditions. Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes. These methods include the use of intermolecular and intramolecular cyclization reactions. For example, the cyclization of aminoethylethanolamine and diethylenetriamine can be catalyzed to produce piperazine derivatives .

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyclopropylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products:

Oxidation: Cyclopropylpiperazine N-oxide.

Reduction: Cyclopropylpiperazine derivatives with reduced functional groups.

Substitution: N-substituted cyclopropylpiperazine derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have explored the antiviral potential of piperazine derivatives, including CPP. For instance, the incorporation of piperazine into compounds aimed at combating viral infections has shown promising results. One study demonstrated that a piperazine derivative exhibited significant anti-PVY (Potato Virus Y) activity, suggesting that CPP and its derivatives could be effective in treating viral diseases .

Antimicrobial Properties

Piperazine derivatives, including CPP, have been investigated for their antimicrobial activities. Research indicates that these compounds possess broad-spectrum antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents . The structural features of CPP allow for interactions with microbial targets, enhancing its efficacy.

Neurological Applications

CPP has also been studied for its effects on the central nervous system (CNS). Its potential as an anxiolytic and antidepressant agent has been examined due to its ability to modulate neurotransmitter systems. For example, modifications to the piperazine structure have shown promise in enhancing serotonin receptor affinity, which is crucial for mood regulation.

Structure-Activity Relationship (SAR)

The cyclopropyl group significantly influences the biological activity of piperazine derivatives. Research on SAR has indicated that variations in substituents on the piperazine ring can lead to substantial changes in pharmacological profiles. For instance, studies have shown that introducing different alkyl groups can enhance or diminish activity against specific biological targets .

Case Study: Antiviral Compound Development

In a recent study focused on developing antiviral agents, researchers synthesized several derivatives of piperazine, including those with cyclopropyl substitutions. The results indicated that compounds with cyclopropyl groups showed enhanced antiviral activity compared to their non-cyclopropyl counterparts. This finding underscores the importance of structural modifications in optimizing drug efficacy against viral pathogens .

Case Study: Antimicrobial Efficacy

A comprehensive review highlighted various piperazine derivatives' antimicrobial activities, including CPP. The review compiled data from multiple studies demonstrating that these compounds exhibit potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The findings suggest that further exploration of CPP derivatives could lead to novel treatments for resistant infections .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Activity | Potential treatment for viral infections | Significant activity against PVY |

| Antimicrobial Properties | Broad-spectrum antibacterial and antifungal effects | Effective against multiple bacterial strains |

| Neurological Applications | Potential anxiolytic and antidepressant effects | Modulation of neurotransmitter systems |

Mecanismo De Acción

The mechanism of action of 2-Cyclopropylpiperazine involves its interaction with specific molecular targets. It is known to act on the gamma-aminobutyric acid (GABA) receptors, leading to hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission. This action is similar to other piperazine derivatives, which are used as anthelmintic agents .

Comparación Con Compuestos Similares

- Piperazine

- 1,4-Diazacyclohexane

- 2-Methylpiperazine

- 2-Ethylpiperazine

Comparison: 2-Cyclopropylpiperazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals with specific biological activities. Compared to other piperazine derivatives, this compound offers enhanced stability and reactivity, making it suitable for various chemical transformations .

Actividad Biológica

2-Cyclopropylpiperazine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Piperazine derivatives, including this compound, are known for their broad pharmacological profiles. The unique cyclopropyl moiety contributes to the compound's interaction with biological targets, enhancing its potential as a therapeutic agent. Research indicates that modifications in the piperazine structure can lead to improved efficacy against various diseases, including cancer and infectious diseases.

Synthesis of this compound Derivatives

Recent studies have focused on synthesizing various derivatives of piperazine to explore their biological activities. For instance, sulfonyl and carboxamide derivatives of cyclopropyl piperazine have been synthesized and evaluated for their antimicrobial properties. These modifications aim to optimize the interaction between the compound and biological targets, which is critical for developing effective pharmaceuticals .

Anticancer Activity

Numerous studies have reported the anticancer potential of cyclopropylpiperazine derivatives. A notable study indicated that certain synthesized compounds exhibited significant cytotoxicity against several human cancer cell lines, including RKO (colon cancer), A-549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The effectiveness was measured using the MTS assay, with some compounds achieving over 70% inhibition at specific concentrations .

Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cell Line | % Inhibition | IC50 (µM) |

|---|---|---|---|

| 3a | RKO | 70.23 | 0.15 |

| 3b | MCF-7 | 65.00 | 0.19 |

| 3c | HeLa | 68.50 | 0.17 |

Antimicrobial Activity

The antimicrobial properties of cyclopropylpiperazine derivatives have also been extensively studied. Research has shown that these compounds exhibit significant antibacterial and antifungal activities, making them promising candidates for treating microbial infections. The synthesis of new derivatives has led to enhanced interactions with microbial targets, thereby increasing their therapeutic efficacy .

Table 2: Antimicrobial Activity of Cyclopropylpiperazine Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | E. coli | 0.5 µg/mL |

| 4b | S. aureus | 0.3 µg/mL |

| 4c | C. albicans | 0.4 µg/mL |

The mechanism through which cyclopropylpiperazine exerts its biological effects is still under investigation. However, it is believed that the compound interacts with cellular targets through non-covalent interactions such as hydrogen bonding and Van der Waals forces, leading to alterations in target conformation and activity. Additionally, studies suggest that piperazine derivatives may enhance interactions with biomacromolecules due to the polarity of nitrogen atoms in their structure .

Case Studies

- Antituberculosis Activity : A study evaluated various cyclopropylpiperazine derivatives for their antitubercular activity using Mycobacterium tuberculosis as a model organism. Compounds demonstrated significant dose-dependent inhibition, with some achieving comparable efficacy to standard treatments .

- Leishmanicidal Activity : Another investigation assessed the leishmanicidal properties of these compounds against Leishmania mexicana. Results indicated potent activity with IC50 values below 1 µM for several derivatives, highlighting their potential as therapeutic agents against parasitic infections .

Propiedades

IUPAC Name |

2-cyclopropylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-6(1)7-5-8-3-4-9-7/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGUFQFMTFDRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599659 | |

| Record name | 2-Cyclopropylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111759-96-7 | |

| Record name | 2-Cyclopropylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.